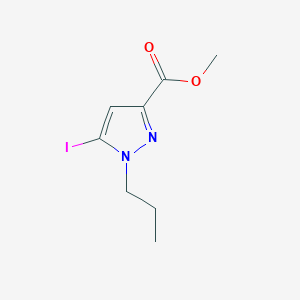

methyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate

CAS No.: 2226182-98-3

Cat. No.: VC5369971

Molecular Formula: C8H11IN2O2

Molecular Weight: 294.092

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2226182-98-3 |

|---|---|

| Molecular Formula | C8H11IN2O2 |

| Molecular Weight | 294.092 |

| IUPAC Name | methyl 5-iodo-1-propylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C8H11IN2O2/c1-3-4-11-7(9)5-6(10-11)8(12)13-2/h5H,3-4H2,1-2H3 |

| Standard InChI Key | ONKQDNBSARRDBK-UHFFFAOYSA-N |

| SMILES | CCCN1C(=CC(=N1)C(=O)OC)I |

Introduction

Chemical Identification and Structural Characteristics

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is methyl 5-iodo-2-propylpyrazole-3-carboxylate, reflecting its substitution pattern on the pyrazole ring. Its molecular formula, , confirms the presence of iodine, a propyl chain, and a methyl ester group .

Structural Descriptors

-

SMILES:

CCCN1C(=CC(=N1)I)C(=O)OC -

InChIKey:

YPZDNSLXGUWRLE-UHFFFAOYSA-N -

Canonical SMILES: Illustrates the pyrazole ring with iodine at position 5, a propyl group at position 1, and a methyl ester at position 3 .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 2226182-03-0 | |

| Molecular Formula | ||

| Molecular Weight | 294.09 g/mol | |

| XLogP3 | 2.1 (estimated) |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step approach:

-

Pyrazole Core Formation: Condensation of hydrazine derivatives with diketones or β-keto esters.

-

Iodination: Electrophilic substitution introducing iodine at position 5 using iodine monochloride (ICl) or -iodosuccinimide (NIS) .

-

Alkylation: Introduction of the propyl group via nucleophilic substitution or Mitsunobu reaction .

-

Esterification: Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide .

Optimized Conditions

-

Iodination Efficiency: Yields >80% achieved under anhydrous conditions in dichloromethane at 0–5°C .

-

Catalysts: Copper(I) iodide enhances alkylation efficiency in Ullmann-type couplings .

Structural and Spectroscopic Analysis

Pyrazole Ring Substitution

The iodine atom at position 5 creates an electron-deficient aromatic system, facilitating electrophilic substitution reactions. The propyl group at position 1 enhances lipophilicity, while the ester at position 3 offers reactivity for hydrolysis or transesterification .

Spectroscopic Data

-

NMR:

Physicochemical Properties

Table 2: Physicochemical Profile

Applications in Pharmaceutical and Material Science

Cross-Coupling Reactions

The iodine substituent enables participation in Suzuki-Miyaura and Sonogashira couplings, forming biaryl or alkynyl derivatives critical in drug scaffolds . For example, it serves as a precursor to kinase inhibitors targeting c-MET and AXL pathways .

Agrochemical Intermediates

Functionalization of the pyrazole ring yields herbicides and fungicides. The propyl chain improves membrane permeability in bioactive molecules .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume